Cas no 23950-04-1 (o-Nicotine)

o-Nicotine structure
o-Nicotine structure
Product Name:o-Nicotine
N.o CAS:23950-04-1
MF:C10H14N2
MW:162.231562137604
CID:255662
PubChem ID:212128
Update Time:2025-11-12

o-Nicotine Propriedades químicas e físicas

Nomes e Identificadores

    • Pyridine,2-(1-methyl-2-pyrrolidinyl)-
    • o-Nicotine
    • 2-Nicotine
    • Nicotine
    • α-Nicotine
    • α-Pyridyl-α-methylpyrrolidine
    • SCHEMBL3182932
    • AKOS006277356
    • 23950-04-1
    • 2-(1-Methyl-2-pyrrolidinyl)pyridine #
    • alpha-Nicotine
    • 2-pyridinyl methylpyrrolidine
    • 2-(1-methylpyrrolidin-2-yl)pyridine
    • CHEBI:193564
    • .alpha.-Nicotine
    • pyridyl-methylpyrrolidine
    • alpha-Pyridyl-alpha-methylpyrrolidine
    • 2-(1-methyl-2-pyrrolidinyl)-pyridine
    • DTXSID00946772
    • Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
    • 2-pyridinyl methylpyrollidine
    • J-015289
    • NS00010760
    • .alpha.-Pyridyl-.alpha.-methylpyrrolidine
    • Inchi: 1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3
    • Chave InChI: AQCRXZYYMOXFAN-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC1C1C=CC=CN=1

Propriedades Computadas

  • Massa Exacta: 162.11582
  • Massa monoisotópica: 162.115698455g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 506
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 3.3
  • Superfície polar topológica: 16.1Ų

Propriedades Experimentais

  • Ponto de ebulição: 102-104°C at 36mHg
  • PSA: 16.13

o-Nicotine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
N412500-5mg
o-Nicotine
23950-04-1
5mg
$ 170.00 2023-09-06
TRC
N412500-10mg
o-Nicotine
23950-04-1
10mg
$ 219.00 2023-09-06
TRC
N412500-25mg
o-Nicotine
23950-04-1
25mg
$540.00 2023-05-17
TRC
N412500-50mg
o-Nicotine
23950-04-1
50mg
$1051.00 2023-05-17
TRC
N412500-100mg
o-Nicotine
23950-04-1
100mg
$1654.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-212458-10 mg
o-Nicotine,
23950-04-1
10mg
¥2,407.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212458A-25 mg
o-Nicotine,
23950-04-1
25mg
¥5,716.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212458B-50 mg
o-Nicotine,
23950-04-1
50mg
¥10,905.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212458C-100 mg
o-Nicotine,
23950-04-1
100MG
¥16,809.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-212458-10mg
o-Nicotine,
23950-04-1
10mg
¥2407.00 2023-09-05

o-Nicotine Método de produção

Método de produção 1

Condições de reacção
1.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 2

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 4

Condições de reacção
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 6

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

o-Nicotine Raw materials

o-Nicotine Preparation Products

o-Nicotine Literatura Relacionada

Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd